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Understanding DCLK1 Inhibitors

Get Quote

The search results indicate that while DCLK1-IN-4 is not described, several other inhibitors based on the

5,11-dihydro-6H-benzo|[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold have been extensively studied [1]
[2] [3]. These include DCLK1-IN-1, XMD8-92, and LRRK2-IN-1, which have been crucial tools for probing

DCLK1's function in cancer [2] [3].

The following table summarizes the key inhibitors for which quantitative data is available:

Compound Reported Key Off-Targets . Key
Selectivity Notes
Name DCLK1 ICso (ICs0) References
DCLK1-IN-1 Highly selective for [2] [3]
DCLK1/DCLKZ2; reduces
affinity for ERK5 & BRDA4. [2]
[3]
XMD8-92 161 nM [1] LRRK2 (ICso ~161 Pan-selective; not suitable as  [1] [2]
(other study: nM) [1], ERKS5 [2] a chemical probe. [2]
716 nM [2])
LRRK2-IN-1 186 nM [2] LRRK2, ERKS5 [2] Potent for LRRK2 and ERK5.  [2]
[2]
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Compound Reported Key Off-Targets . Key
Selectivity Notes

Name DCLK1 ICso0 (ICs0) References

XMD8-85 11 nM [2] ERKS5 (ICs0 87 nM),  One of the most potent but [2] [3]

LRRK2 (ICs0 29 nM) least selective. [2]
(2]

XMD-17-51 14.64 nM [4] Originally identified Reduces DCLK1 protein [4]
as a NUAK1 levels, EMT, and stemness in
inhibitor (ICso 1.5 NSCLC cells. [4]
nM) [4]

Compound 40-74 nM [1] LRRK2 (weak Show higher DCLK1 [1]

D1/D2 inhibition) [1] inhibitory activity and

selectivity than XMD8-92. [1]

Experimental Protocols for Profiling DCLK1 Inhibitors

The profiling of DCLK1 inhibitors typically involves a combination of biochemical and cellular assays.

Below are detailed methodologies cited in the literature.

In Vitro Kinase Activity Assays

These assays directly measure a compound's ability to inhibit the kinase activity of purified DCLK1 protein.

e Example: ADP-Glo Kinase Assay [1]
o Principle: Measures the ADP produced by kinase activity in an ATP-to-ADP conversion
reaction.
o Procedure: Purified DCLK1 kinase domain is incubated with the test compound, ATP, and a
peptide substrate. The ADP-Glo Reagent is added to stop the reaction and deplete remaining
ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, generating a
luminescent signal proportional to the amount of ADP.
e Example: Mobility Shift Assay (MSA) [2]
o Principle: Separates phosphorylated and non-phosphorylated peptide substrates via
microcapillary electrophoresis.
o Procedure: The assay uses purified DCLK1 kinase domain and a derivatized peptide
substrate. After the kinase reaction, the phosphorylated and non-phosphorylated peptides are
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separated and quantified. The percentage of kinase activity inhibition is calculated after drug
treatment.

Cellular Anti-Proliferative Assays

These assays evaluate the functional consequence of kinase inhibition in cancer cell lines.

e MTT Assay [4]

o Principle: Measures cell metabolic activity as a proxy for cell viability and proliferation.

o Procedure: Cells are seeded in multi-well plates and treated with the compound. After
incubation, MTT reagent is added and live cells convert it into purple formazan crystals. The
crystals are dissolved, and the absorbance is measured. The ICso value for anti-proliferative
activity is determined from the dose-response curve.

Target Engagement and Selectivity Profiling

e Thermal Shift Assay (TSA) [3]
o Principle: A compound binding to a protein often increases its thermal stability, observed as a

shift in its melting temperature (ATm).
o Procedure: The DCLK1 kinase domain is incubated with the test compound and a fluorescent

dye that binds to hydrophobic regions exposed upon protein denaturation. The sample is
heated incrementally, and the fluorescence is measured. The ATm is calculated to confirm direct
binding.
¢ Kinase Selectivity Screening
o Procedure: The compound is tested against a panel of kinases at a single concentration to
identify off-target interactions [1]. For promising candidates, ICso values are determined for key

off-targets to quantify selectivity [2].

Structural Basis and Rational Inhibitor Design

The development of selective DCLK1 inhibitors has been guided by structural insights, particularly from
crystal structures of the DCLKI1 kinase domain in complex with various inhibitors [3]. Key strategies

include:

¢ R1 Group Modification: Introducing substituents like a 2-methoxy group or specific sulfonamides to
enhance selectivity over ERK5 and BRD4 [2].
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¢ R4 Group Optimization: Using small, lipophilic groups to improve selectivity against LRRK2 [2].
¢ Avoiding R3 Substitution: Substitution at positions 4-, 8-, or 9- on the core scaffold is generally not
tolerated, as it causes steric clashes with the hinge region or activation loop [2] [3].

The diagram below illustrates the general structure-activity relationship (SAR) of the benzopyrimido-

diazepinone scaffold.

DCLK1 Inhibitor Core Scaffold & Key Modification Sites

Mod Mod Avoid Mod

(Aromatic Substituent) (Small Alkyl) (No Substitution) « Can be mogified for selectivity
Exploits unique DCLK1 kinase pocke!

« Governs selectivity vs. ERK5/BRD4 « Affects selectivity vs. LRRK2 « Critical for hinge binding
* e.g., 2-methoxy, N-methyl piperazine * e.g., Methyl, Cyclobutyl « Substitution drastically reduces potency

R1 Group R2 Group R3 Position [ R4 Group ]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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